molecular formula C5H8F5NO2S B6172551 4,4,5,5,5-pentafluoropentane-1-sulfonamide CAS No. 906097-31-2

4,4,5,5,5-pentafluoropentane-1-sulfonamide

Cat. No.: B6172551
CAS No.: 906097-31-2
M. Wt: 241.18 g/mol
InChI Key: BOOCWNDQGIQNIP-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a pentane backbone substituted with five fluorine atoms at the 4th and 5th positions and a sulfonamide (-SO₂NH₂) group at the terminal carbon. Sulfonamides are widely studied for their biological activity, particularly in oncology, where fluorination enhances metabolic stability and lipophilicity, improving membrane permeability . The electron-withdrawing nature of fluorine atoms likely influences electronic properties (e.g., HOMO-LUMO gap) and reactivity . Applications may include roles as intermediates in anticancer drugs, as seen with the structurally related 4,4,5,5,5-pentafluoropentanol, which is used in synthesizing fulvestrant, an estrogen receptor antagonist .

Properties

CAS No.

906097-31-2

Molecular Formula

C5H8F5NO2S

Molecular Weight

241.18 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentane-1-sulfonamide

InChI

InChI=1S/C5H8F5NO2S/c6-4(7,5(8,9)10)2-1-3-14(11,12)13/h1-3H2,(H2,11,12,13)

InChI Key

BOOCWNDQGIQNIP-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CS(=O)(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-pentafluoropentane-1-sulfonamide typically involves the following steps:

    Fluorination: Starting with a suitable pentane derivative, fluorination is carried out using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms.

    Sulfonamide Formation: The fluorinated pentane is then reacted with a sulfonamide precursor, such as chlorosulfonamide, under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which are crucial for achieving high yields and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound exhibits distinct reactivity patterns due to its sulfonamide group and fluorinated chain:

Nucleophilic Substitution

  • The nitrogen in the sulfonamide group acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides, carbonyl compounds) to form derivatives.

  • Example : Reaction with alkyl halides can introduce additional functional groups for further chemical elaboration.

Acid-Base Reactions

  • The N-H bond can be deprotonated under basic conditions, forming a conjugate base .

  • Fluorinated Chain Stability : The pentafluoropentane chain enhances hydrolytic stability compared to non-fluorinated analogs.

Ortho-Lithiation

  • While arylsulfonamides undergo ortho-lithiation, this compound’s alkyl sulfonamide structure may limit such reactivity .

Bioactivity and Toxicity

  • Developmental Toxicity : Fluorinated sulfonamides, such as perfluorobutane sulfonamide (FBSA), show concentration-dependent bioactivity in zebrafish models. The sulfonamide head group significantly impacts developmental toxicity, with fluorinated chains enhancing bioaccumulation .

  • Antibacterial Mechanism : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) .

Materials Science

  • The fluorinated chain improves thermal and chemical stability, making the compound suitable for applications in advanced materials.

Table 1: Comparative Bioactivity of Fluorinated Sulfonamides

CompoundMorphological EffectsBehavioral EffectsTissue Bioaccumulation
FBSA (Sulfonamide)Craniofacial abnormalities, edemaHypoactive LPR at low concentrationsHighest (FBSA > PFBS)
PFBS (Sulfonate)None significantHyperactivity at high concentrationsModerate
PFPeA (Acid)None significantLight-phase hypoactivityLow
4:2 FTS (Telomer)None significantLight-phase hyperactivityModerate

Data adapted from zebrafish developmental toxicity studies .

Scientific Research Applications

Environmental Science

Fluorinated compounds like 4,4,5,5,5-pentafluoropentane-1-sulfonamide are often studied for their environmental impact and potential as pollutants. Research indicates that these compounds can persist in the environment and bioaccumulate in living organisms. Studies have focused on understanding their degradation pathways and the potential health risks associated with exposure.

Case Study: PFAS Contamination

A notable case study involves the investigation of per- and polyfluoroalkyl substances (PFAS), including this compound. Research has shown that these substances can contaminate water supplies and pose significant health risks to humans and wildlife. The persistence of such compounds in the environment has led to increased regulatory scrutiny and calls for better management practices .

Pharmaceutical Applications

In pharmaceuticals, fluorinated compounds are often utilized for their enhanced biological activity and metabolic stability. This compound may serve as a scaffold for developing new therapeutic agents.

Research Findings

Recent studies have explored the synthesis of sulfonamides with fluorinated side chains to improve drug efficacy. The incorporation of fluorine atoms can enhance the lipophilicity of drugs, potentially leading to better absorption and bioavailability .

Materials Science

In materials science, this compound is being investigated as a potential additive in coatings and polymers. Its unique properties can improve the durability and chemical resistance of materials.

Applications in Coatings

Fluorinated additives are known to enhance the performance of coatings by providing water and oil repellency. Research has indicated that incorporating such compounds can lead to improved surface properties in industrial applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Environmental ScienceInvestigating persistence and bioaccumulation in ecosystemsSignificant health risks associated with PFAS exposure
PharmaceuticalsPotential scaffold for drug developmentEnhanced lipophilicity improves absorption and efficacy
Materials ScienceAdditive in coatings for improved durabilityEnhanced water/oil repellency in industrial applications

Mechanism of Action

The mechanism by which 4,4,5,5,5-pentafluoropentane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target molecules. The sulfonamide group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Physical Properties of Structural Analogs

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Applications
4,4,5,5,5-Pentafluoropentane-1-sulfonamide* C₅H₇F₅NO₂S 232.18 (calc.) N/A N/A Anticancer intermediates
4,4,5,5,5-Pentafluoropentane-1-thiol C₅H₇F₅S 194.17 1.274 113.16 Chemical synthesis
4,4,5,5,5-Pentafluoropentanol C₅H₇F₅O 178.10 N/A N/A Fulvestrant synthesis

*Calculated properties due to lack of direct data; fluorinated sulfonamides typically exhibit higher molecular weights and boiling points than thiols or alcohols.

Electronic Properties and Reactivity

Fluorination significantly impacts electronic characteristics. Compared to non-fluorinated sulfonamides, the electron-withdrawing fluorine atoms lower the HOMO-LUMO gap, enhancing polarizability and stability. Thiophene sulfonamides (Table 4, ) exhibit ∆E values of 3.44–4.65 eV, with hyperpolarizability inversely related to ∆E².

Table 2: Electronic Properties Comparison

Compound Type ∆E (eV) Hyperpolarizability (cm⁻¹) Stability in Solvent
Thiophene sulfonamides 3.44–4.65 Variable (inverse to ∆E²) Stable in 1,4-dioxane
Fluorinated sulfonamide* Estimated <3.44 Higher than non-fluorinated Likely stable

Table 3: Cytotoxicity Trends in Sulfonamide Derivatives

Structural Feature Effect on Cytotoxicity Example Compounds
Naphthyl/alkyl substituents Increased activity Compounds 4, 9, 13, 20
Bulky groups (e.g., -NO₂) Decreased activity Compounds 6, 11, 16
Fluorinated backbone* Likely enhanced (Hypothetical)

Biological Activity

4,4,5,5,5-Pentafluoropentane-1-sulfonamide is a fluorinated sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides in general are known for their broad range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this compound based on current research findings.

The compound is characterized by the presence of five fluorine atoms and a sulfonamide group. These structural features contribute to its unique physicochemical properties that influence its biological activity.

Sulfonamides typically exert their effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. By mimicking para-aminobenzoic acid (PABA), they disrupt the synthesis of folate necessary for DNA replication in bacteria . The introduction of fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against certain pathogens.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that various sulfonamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . The specific activity of this compound against different bacterial strains remains to be fully elucidated but is expected to follow similar trends observed in other sulfonamides.

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. A study highlighted that certain sulfonamide derivatives demonstrated substantial anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac . The potential mechanism involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways.

Antitumor Activity

Emerging data suggest that some sulfonamide compounds possess antitumor properties. A recent study indicated that specific sulfonamide derivatives could inhibit tumor cell proliferation and induce apoptosis . The precise effects of this compound in cancer models require further investigation.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various sulfonamides showed that compounds with fluorinated groups often exhibited enhanced antimicrobial activity due to increased lipophilicity and better cell membrane penetration .
  • Anti-inflammatory Assessment : In vitro assays demonstrated that several sulfonamide derivatives significantly reduced pro-inflammatory cytokine levels in activated macrophages . This suggests a potential therapeutic application in inflammatory diseases.
  • Cognitive Function in Alzheimer's Models : Some studies have explored the neuroprotective effects of sulfonamides. For instance, compounds were shown to improve cognitive deficits in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) more effectively than standard treatments .

Table 1: Biological Activities of Selected Sulfonamides

Compound NameActivity TypeIC50 Value (µM)Reference
4,4,5,5-Pentafluoropentane-1-sulfonamideAntimicrobialTBD
SulfamethazineAntimicrobial6.05
Compound 1 (AChE inhibitor)Cognitive Function5.64 ± 0.33
Compound derived from morpholineAnti-inflammatory110

Q & A

Q. What are the recommended synthetic routes for 4,4,5,5,5-pentafluoropentane-1-sulfonamide, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How can preliminary toxicity profiles of this compound be assessed in academic settings?

Methodological Answer: Use in vitro assays to evaluate acute toxicity:

  • Cell Viability Assays (e.g., MTT on HEK-293 or HepG2 cells) at concentrations 1–100 µM.
  • ROS (Reactive Oxygen Species) Detection : Fluorogenic probes (e.g., DCFH-DA) quantify oxidative stress. Statistical analysis (ANOVA with post-hoc tests) identifies dose-dependent effects. Compare results to known perfluoroalkyl substances (PFAS) like PFOS .

Advanced Research Questions

Q. What advanced degradation methods are suitable for studying the environmental persistence of this compound?

Q. How can contradictions in experimental data (e.g., varying reaction yields) be systematically resolved?

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

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